

A Functional Comparison of 11Z-Tetradecenoyl-CoA with Other Endogenous Fatty Acyl-CoAs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of **11Z-tetradecenoyl-CoA** with other prevalent endogenous fatty acyl-CoAs, namely palmitoyl-CoA, stearoyl-CoA, and oleoyl-CoA. The information is curated to assist researchers in understanding the nuanced roles of these molecules in cellular metabolism and signaling, with a focus on experimental data.

Introduction to Fatty Acyl-CoAs

Fatty acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids.[1] They are indispensable for a multitude of biological processes, including energy production through β-oxidation, synthesis of complex lipids like phospholipids and triglycerides, and cellular signaling.[2] The functional diversity of fatty acyl-CoAs is largely determined by the length and degree of saturation of their acyl chains. This guide specifically explores the properties of **11Z-tetradecenoyl-CoA**, a monounsaturated 14-carbon fatty acyl-CoA, in comparison to the saturated long-chain palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), and the monounsaturated long-chain oleoyl-CoA (C18:1).

Data Presentation: Comparative Functional Parameters

The following tables summarize key quantitative data for the functional comparison of **11Z-tetradecenoyl-CoA** and other major endogenous fatty acyl-CoAs. It is important to note that



the presented values are collated from various studies and experimental conditions may differ.

Table 1: Substrate Specificity of Acyl-CoA Synthetases (ACS)

Acyl-CoA synthetases catalyze the activation of fatty acids to their corresponding acyl-CoAs. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), indicate the affinity of the enzyme for its substrate and its catalytic efficiency. While specific kinetic data for **11Z-tetradecenoyl-CoA** is limited in comparative studies, data for related fatty acids provide valuable insights.

Fatty Acyl-CoA	Enzyme Source	Km (μM)	Vmax (nmol/min/mg)	Reference
Palmitoyl-CoA	Rat Liver Microsomes	10 - 20	Not specified	[3]
Oleoyl-CoA	Not specified	Not specified	Not specified	
Stearoyl-CoA	Not specified	Not specified	Not specified	
11Z- Tetradecenoyl- CoA	Not specified	Not specified	Not specified	_

Note: Comprehensive, directly comparable kinetic data for **11Z-tetradecenoyl-CoA** with other acyl-CoAs from a single study is currently scarce in publicly available literature.

Table 2: Binding Affinity to Acyl-CoA-Binding Protein (ACBP)

Acyl-CoA-binding protein (ACBP) is a key intracellular carrier and buffer of acyl-CoA molecules, influencing their metabolic fate and signaling functions.[4] The dissociation constant (Kd) is a measure of the binding affinity between ACBP and the acyl-CoA molecule; a lower Kd indicates a higher affinity.



Fatty Acyl-CoA	ACBP Source	Kd (μM)	Reference
Palmitoyl-CoA	Bovine Liver	~0.003	[5][6]
Oleoyl-CoA	Bovine Liver	~0.014	[7]
Stearoyl-CoA	Not specified	Not specified	
11Z-Tetradecenoyl- CoA	Not specified	Not specified	_

Note: While specific Kd values for **11Z-tetradecenoyl-CoA** are not readily available, the data for other long-chain acyl-CoAs suggest that ACBP has a very high affinity for these molecules. [5][6]

Table 3: Role in β -Oxidation

β-oxidation is the mitochondrial process by which fatty acyl-CoAs are broken down to produce acetyl-CoA, FADH₂, and NADH for energy generation.[8] The rate of β-oxidation can vary depending on the chain length and saturation of the fatty acyl-CoA.

Fatty Acyl-CoA	System	Relative Rate of Oxidation	Reference
Palmitoyl-CoA	Isolated Rat Liver Mitochondria	High	[9]
Oleoyl-CoA	Human Fibroblasts	Lower than saturated counterparts	[10]
Stearoyl-CoA	Not specified	Generally lower than shorter chains	
11Z-Tetradecenoyl- CoA	Human Fibroblasts	Substrate for β-oxidation	[10]

Note: Direct comparative studies on the oxidation rates of a wide range of fatty acyl-CoAs under identical conditions are limited. The efficiency of β -oxidation is influenced by the specific acyl-CoA dehydrogenases involved.[2]



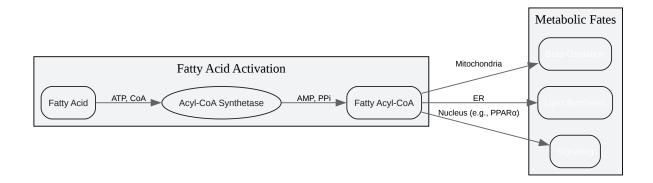
Table 4: Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPAR α is a nuclear receptor that acts as a key regulator of lipid metabolism.[11] Fatty acyl-CoAs can act as ligands for PPAR α , modulating the expression of genes involved in fatty acid oxidation.[12]

Fatty Acyl-CoA	Assay System	Effect on PPARα Activity	Reference
Palmitoyl-CoA	Cell-based reporter assays	Can act as an antagonist	[13]
Oleoyl-CoA	Bovine SVF cells	Can act as a ligand for PPARy	[14]
Stearoyl-CoA	Not specified	Not specified	
11Z-Tetradecenoyl- CoA	Not specified	Not specified	_

Note: The role of fatty acyl-CoAs as direct activators or antagonists of PPARα is complex and can be influenced by the specific cellular context and the presence of other ligands.[13][15]

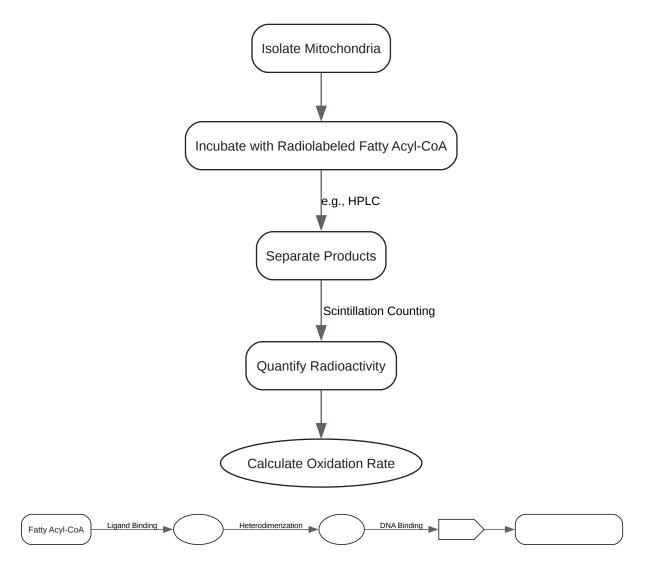
Mandatory Visualization Signaling Pathways and Experimental Workflows





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Fig. 1: Overview of Fatty Acyl-CoA Metabolism.



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